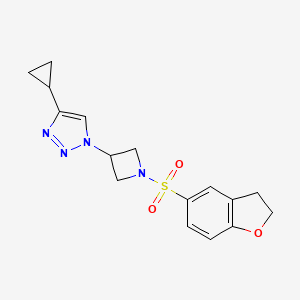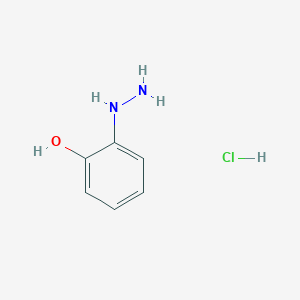![molecular formula C8H8ClNO2 B2901206 1-[(1S)-1-chloroethyl]-3-nitrobenzene CAS No. 2137077-91-7](/img/structure/B2901206.png)
1-[(1S)-1-chloroethyl]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S)-1-chloroethyl]-3-nitrobenzene is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. It is a nitroaromatic compound that is commonly used as a building block for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
1-[(1S)-1-chloroethyl]-3-nitrobenzene has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been investigated for its potential applications in cancer therapy, as it has been shown to exhibit cytotoxicity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-[(1S)-1-chloroethyl]-3-nitrobenzene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This can lead to cell death and may explain its cytotoxic effects against cancer cells.
Biochemical and Physiological Effects:
1-[(1S)-1-chloroethyl]-3-nitrobenzene has been shown to induce DNA damage and apoptosis in cancer cells, as well as inhibit cell proliferation. It has also been reported to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(1S)-1-chloroethyl]-3-nitrobenzene in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields. However, its cytotoxicity and potential health hazards should be taken into consideration when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 1-[(1S)-1-chloroethyl]-3-nitrobenzene, including:
1. Investigation of its potential applications in other fields, such as materials science and environmental remediation.
2. Development of new synthetic methods for the compound and its derivatives.
3. Further studies on its mechanism of action and its interactions with cellular components.
4. Exploration of its potential as a lead compound for the development of new anticancer drugs.
5. Investigation of its potential as a tool for studying oxidative stress and DNA damage in cells.
Conclusion:
1-[(1S)-1-chloroethyl]-3-nitrobenzene is a versatile compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method is relatively simple, and it has been extensively researched for its cytotoxic effects against cancer cells. However, its potential health hazards should be taken into consideration when handling the compound, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-[(1S)-1-chloroethyl]-3-nitrobenzene involves the reaction of 1-chloro-3-nitrobenzene with (S)-2-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100-120°C for several hours, and the product is obtained in good yield after purification by column chromatography.
Eigenschaften
IUPAC Name |
1-[(1S)-1-chloroethyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUNNJGVSGUAF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S)-1-chloroethyl]-3-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2901125.png)
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)

![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)

![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)
